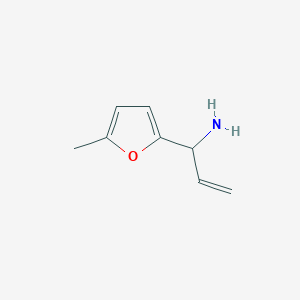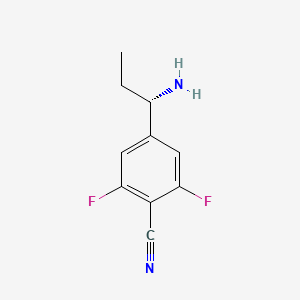![molecular formula C9H5FN6 B13051511 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a fluorine atom and a triazolopyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoropyrimidine-2-amine with an alkyne in the presence of a copper catalyst to form the triazole ring. This is followed by the annulation of the pyridine ring to complete the synthesis. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 25°C to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures ranging from 0°C to 25°C.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; solvents like ethanol or acetonitrile; temperatures ranging from 25°C to 100°C.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a biochemical probe.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival. The precise molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine can be compared with other similar compounds, such as:
1-(5-Chloropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine: This compound has a chlorine atom instead of fluorine, which can lead to different chemical reactivity and biological activity.
1-(5-Methylpyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine: The presence of a methyl group can affect the compound’s lipophilicity and metabolic stability.
1-(5-Bromopyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine: The bromine-substituted analog may exhibit different pharmacokinetic properties and binding affinities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5FN6 |
|---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H5FN6/c10-6-3-12-9(13-4-6)16-8-1-2-11-5-7(8)14-15-16/h1-5H |
InChI Key |
JNEJTXTWYZWFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N(N=N2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)






![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)

![Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B13051480.png)



